synthesis and characterization of N1-Methylethane-1,2-diamine dihydrochloride
synthesis and characterization of N1-Methylethane-1,2-diamine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of N1-Methylethane-1,2-diamine Dihydrochloride
Abstract
N1-Methylethane-1,2-diamine, also known as N-methylethylenediamine, is a versatile diamine that serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry. Its dihydrochloride salt is often preferred for its stability and solubility, making it highly valuable for researchers, particularly those in drug development and materials science. This guide provides a comprehensive overview of a representative synthesis method for N1-Methylethane-1,2-diamine dihydrochloride, detailed protocols for its characterization using modern analytical techniques, and insights into its practical applications. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists seeking to prepare and validate this important chemical compound.
Introduction: The Scientific Utility of N1-Methylethane-1,2-diamine Dihydrochloride
N1-Methylethane-1,2-diamine is an unsymmetrical diamine featuring both a primary and a secondary amine functional group. This structural asymmetry is pivotal, as it allows for selective chemical modifications and imparts unique coordination properties when used as a ligand for metal catalysts. The conversion of the free base to its dihydrochloride salt enhances its stability, simplifies handling, and often improves its solubility in polar solvents, which is advantageous for various applications.
In the pharmaceutical industry, the ethylenediamine motif is a common scaffold in biologically active molecules. The introduction of a methyl group, as in N1-Methylethane-1,2-diamine, can modulate a compound's lipophilicity, basicity, and metabolic stability, making it a valuable synthon in drug discovery programs.[1] Its ability to act as a bidentate chelating agent also makes it relevant in the development of metal-based therapeutics and diagnostic agents.[2] This guide offers a robust framework for the synthesis and rigorous characterization of its dihydrochloride salt, ensuring high purity and structural integrity for demanding research applications.
Synthesis Pathway and Mechanism
The synthesis of N1-Methylethane-1,2-diamine is most commonly achieved through the mono-N-alkylation of ethylenediamine. A significant challenge in this reaction is preventing dialkylation, which leads to the formation of N,N'-dimethylethane-1,2-diamine. The core principle to favor the desired mono-methylated product is to use a large excess of ethylenediamine relative to the methylating agent. This stoichiometric imbalance ensures that the methylating agent is more likely to encounter an unreacted ethylenediamine molecule than a mono-methylated one.
The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction, which serves both to isolate and purify the product.
Overall Synthesis Scheme
The two-stage process involves the initial mono-methylation followed by acidification to form the stable dihydrochloride salt.
Caption: Overall workflow for the synthesis of N1-Methylethane-1,2-diamine dihydrochloride.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
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Ethylenediamine (CAS 107-15-3)
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Methyl Iodide (CAS 74-88-4)
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Methanol (anhydrous)
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Ethanol (anhydrous)
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Hydrochloric acid (concentrated or as a solution in isopropanol)
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Diethyl ether
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating
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Dropping funnel
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Apparatus for filtration under vacuum (Büchner funnel)
Protocol Steps:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (120 g, 2.0 mol) dissolved in 150 mL of anhydrous methanol. The use of a large excess of ethylenediamine is critical to minimize the formation of the dialkylated byproduct.
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Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide (14.2 g, 0.1 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C. The slow addition and low temperature help control the exothermic reaction and improve selectivity.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
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Solvent and Excess Reactant Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and the bulk of the unreacted ethylenediamine. This step is crucial for the subsequent isolation.
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Isolation of Free Base (Optional/Intermediate): The resulting residue contains the desired N1-Methylethane-1,2-diamine, along with some remaining ethylenediamine and the byproduct N,N'-dimethylethane-1,2-diamine. The free base can be purified by fractional distillation, but direct conversion to the dihydrochloride salt is often a more efficient purification method.
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Salt Formation and Purification: Dissolve the crude residue in 200 mL of anhydrous ethanol. Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or 2 M HCl in isopropanol) until the pH is strongly acidic (pH < 2). The dihydrochloride salt will precipitate as a white solid. The use of an anhydrous solvent system is important to prevent the product from becoming hygroscopic.
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Product Collection: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected solid with two portions of cold ethanol (2x 30 mL) and then with two portions of diethyl ether (2x 30 mL) to remove any remaining impurities and to facilitate drying. Dry the product under vacuum at 40-50 °C for several hours to yield pure N1-Methylethane-1,2-diamine dihydrochloride.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for N1-Methylethane-1,2-diamine dihydrochloride.
Physical and Chemical Properties
This table summarizes the key physical and chemical identifiers for the target compound.
| Property | Value | Source |
| IUPAC Name | N'-methylethane-1,2-diamine;dihydrochloride | [3] |
| CAS Number | 64670-85-5 | [4][5] |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 147.05 g/mol | [5] |
| Appearance | White to off-white solid or crystalline powder | [4] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Analysis
The following sections detail the expected outcomes from key spectroscopic techniques.
NMR is the most powerful tool for elucidating the structure of the synthesized molecule. The spectra are typically run in a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the acidic N-H protons will exchange with deuterium and will not be visible.
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.55 | Triplet | 2H | -CH₂-NH₃⁺ | Methylene group adjacent to the primary ammonium, deshielded by the positive charge. |
| ~3.40 | Triplet | 2H | -CH₂-NH₂⁺(CH₃) | Methylene group adjacent to the secondary ammonium. |
| ~2.80 | Singlet | 3H | -CH₃ | Methyl group attached to the nitrogen. |
Expected ¹³C NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45.0 | -CH₂-NH₂⁺(CH₃) | Carbon adjacent to the secondary ammonium. |
| ~36.5 | -CH₂-NH₃⁺ | Carbon adjacent to the primary ammonium. |
| ~33.0 | -CH₃ | Methyl carbon. |
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt will be dominated by the ammonium salt stretches.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-2800 | N-H Stretch | Broad, strong absorption characteristic of primary (-NH₃⁺) and secondary (-NH₂⁺-) ammonium salts. |
| 2950-2850 | C-H Stretch | Aliphatic C-H stretching from the methylene and methyl groups. |
| ~1600 | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |
| ~1500 | N-H Bend | Symmetric bending of the -NH₃⁺ group. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) is the preferred method. The spectrum would be run on the free base, or the dihydrochloride would show the cation.
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Expected Molecular Ion (as free base, [M+H]⁺): m/z = 75.12
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Rationale: The free base, C₃H₁₀N₂, has a molecular weight of 74.12 g/mol . In positive ion mode ESI-MS, it will be protonated to give a parent ion [M+H]⁺ at m/z 75.12. Major fragments would arise from the cleavage of the C-C and C-N bonds.
Characterization Workflow
The logical flow from synthesized product to confirmed structure is outlined below.
Caption: A systematic workflow for the complete characterization of the final product.
Applications and Significance
N1-Methylethane-1,2-diamine dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in several scientific domains:
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Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex molecules with potential therapeutic activity. The differential reactivity of its primary and secondary amines allows for sequential, controlled synthesis of unsymmetrical derivatives.[6]
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Ligand Development: In catalysis, it is used to synthesize bidentate ligands for transition metals. The resulting metal complexes can be effective catalysts for various organic transformations, including polymerization and asymmetric synthesis.[2]
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Materials Science: The diamine structure is useful for synthesizing polyamides and other polymers, where it can be incorporated to modify the material's physical properties, such as thermal stability and flexibility.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N1-Methylethane-1,2-diamine dihydrochloride and the reagents used in its synthesis.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Reagent Hazards: Methyl iodide is a toxic and carcinogenic substance and must be handled with extreme care. Ethylenediamine is corrosive. Concentrated hydrochloric acid is highly corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
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Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of N1-Methylethane-1,2-diamine dihydrochloride. By providing not just the protocols but also the underlying scientific rationale, it equips researchers and drug development professionals with the knowledge to confidently produce and validate this versatile chemical building block. The successful application of the described synthesis and analytical workflows will ensure the high quality of the compound, which is a prerequisite for its successful use in advanced research and development.
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PubChem. (n.d.). N-Methylethylenediamine. Retrieved from [Link]
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